2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole
Overview
Description
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both benzylthio and dichlorobenzylthio groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and agricultural advancements. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₂Cl₂N₂S₃
- CAS Number : 476486-09-6
- Key Features : Contains benzyl and dichlorobenzyl substituents which enhance its reactivity and biological activity.
Biological Activities
Research indicates that derivatives of thiadiazoles exhibit a wide range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole may inhibit the growth of various bacterial strains and fungi. For example, compounds with similar structures have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : Some studies have indicated that thiadiazole derivatives can modulate inflammatory pathways, which may contribute to their therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt essential cellular processes leading to antimicrobial or anticancer effects .
- Cell Wall Disruption : In the case of bacteria, it is hypothesized that the compound may interfere with cell wall synthesis or function, contributing to its antimicrobial properties .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of thiadiazole derivatives:
These studies highlight the compound's promising potential across various biological applications.
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions. The reaction conditions must be optimized to achieve high yields and purity:
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Synthesis Route :
- React 2,6-dichlorobenzenethiol with benzyl chloride in the presence of sodium hydroxide.
- Monitor reaction conditions to ensure optimal yield.
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Applications :
- Medicinal Chemistry: Potential drug development for antimicrobial and anticancer therapies.
- Agricultural Chemistry: Possible use as a pesticide or fungicide due to its biological activity.
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S3/c17-13-7-4-8-14(18)12(13)10-22-16-20-19-15(23-16)21-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYSNDNAOLCSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476486-09-6 | |
Record name | 2-(BENZYLTHIO)-5-((2,6-DICHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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